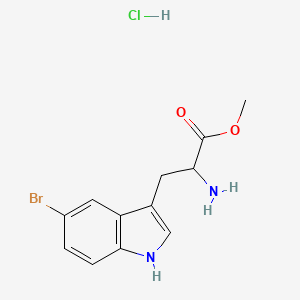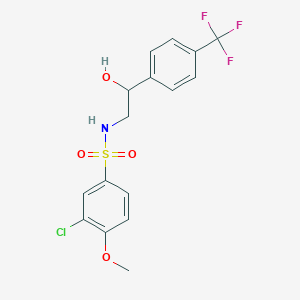![molecular formula C7H14ClF2NO B2942185 [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride CAS No. 2580222-20-2](/img/structure/B2942185.png)
[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2408957-93-5 . It has a molecular weight of 215.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) in the compound.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approaches : [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride and related compounds have been synthesized using various starting materials, such as piperidine-4-carboxylic acid, ethyl carbonochloridate, and amidation, Friedel-crafts acylation, and hydration processes. These methods offer reasonable yields and utilize easily available materials (Zheng Rui, 2010).
- Crystal Structure Analysis : Investigations into the crystal structure of these compounds reveal insights into their molecular conformations. X-ray crystallography studies have shown that the piperidine ring often adopts a chair conformation, and the geometry around key atoms like sulfur and nitrogen is detailed, providing a deep understanding of their molecular structure (H. R. Girish et al., 2008).
Chemical Properties and Interactions
- Molecular Interactions and Stability : The stability and interaction energies between molecules of these compounds have been quantified through Hirshfeld surface analysis and energy framework analysis. These studies contribute to understanding the intermolecular interactions, such as hydrogen bonding and π-π interactions, which play a significant role in their chemical behavior (C. S. Karthik et al., 2021).
- Electronic and Reactive Properties : Research on the electronic properties, like HOMO-LUMO energy gap, and reactive sites on the molecular surface, using molecular electrostatic potential maps, provides insights into the reactivity and potential chemical applications of these compounds (C. S. Karthik et al., 2021).
Potential Applications and Activities
- Antimicrobial Activity : Certain derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
- Thermal Properties : Thermal properties of these compounds have been explored using techniques like thermogravimetric analysis, revealing their stability in certain temperature ranges, which is crucial for their potential applications in various fields (C. S. Karthik et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structural modifications .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells and thus influence various cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability and overall pharmacokinetics. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption and distribution within the body. Its metabolism could involve various enzymes, primarily in the liver, and its excretion could occur via the kidneys or other routes .
properties
IUPAC Name |
[4-(difluoromethyl)piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-6(9)7(5-11)1-3-10-4-2-7;/h6,10-11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZLAUCVRTXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2942102.png)


![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)





![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)

![Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate](/img/structure/B2942120.png)
![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)
